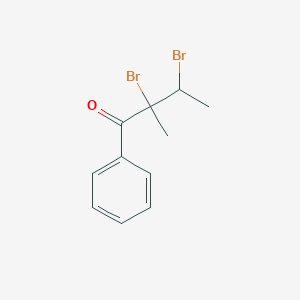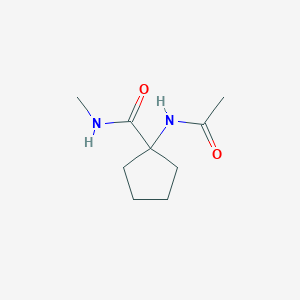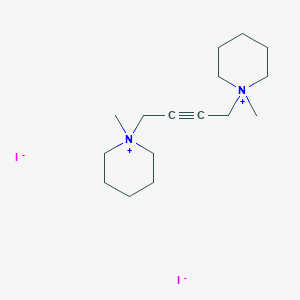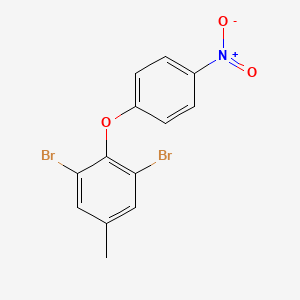![molecular formula C22H41NOSn B14293794 N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine CAS No. 128557-51-7](/img/structure/B14293794.png)
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted with a tributylstannyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions.
Stannylation: The phenoxy intermediate is then subjected to stannylation using tributyltin chloride in the presence of a catalyst such as palladium. This step introduces the tributylstannyl group onto the phenoxy ring.
Amination: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with the stannylated phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The tributylstannyl group may facilitate binding to specific sites, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-[2-(trimethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triphenylstannyl)phenoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
128557-51-7 |
|---|---|
Molekularformel |
C22H41NOSn |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-tributylstannylphenoxy)ethanamine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-11(2)8-9-12-10-6-4-3-5-7-10;3*1-3-4-2;/h3-6H,8-9H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JFRRCYQXCSMPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)



![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)

![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)




